Tenacissoside X

Pharmacokinetics Bioavailability C21 Steroids

Tenacissoside X (Tenacissoside J) is a C21 steroidal glycoside isolated from Marsdenia tenacissima (Asclepiadaceae), a plant used in traditional medicine for inflammatory and respiratory conditions. The compound is characterized by a polyoxypregnane aglycone core with multiple glycosidic and acyl substituents, yielding a molecular formula of C61H96O27 and a molecular weight of 1261.4 g/mol.

Molecular Formula C61H96O27
Molecular Weight 1261.4 g/mol
Cat. No. B591432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenacissoside X
Molecular FormulaC61H96O27
Molecular Weight1261.4 g/mol
Structural Identifiers
InChIInChI=1S/C61H96O27/c1-27-48(34(75-7)22-40(78-27)81-33-16-17-57(5)32(21-33)15-18-60(73)38(57)24-39(84-53(71)31-13-11-10-12-14-31)58(6)59(72,30(4)64)19-20-61(58,60)74)85-41-23-35(76-8)49(28(2)79-41)86-56-47(70)52(77-9)50(29(3)80-56)87-55-46(69)44(67)51(37(26-63)83-55)88-54-45(68)43(66)42(65)36(25-62)82-54/h10-14,27-30,32-52,54-56,62-70,72-74H,15-26H2,1-9H3
InChIKeyMNADKAKBYPRBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: Tenacissoside X (Tenacissoside J) CAS 875057-87-7 for Research Applications


Tenacissoside X (Tenacissoside J) is a C21 steroidal glycoside isolated from Marsdenia tenacissima (Asclepiadaceae), a plant used in traditional medicine for inflammatory and respiratory conditions . The compound is characterized by a polyoxypregnane aglycone core with multiple glycosidic and acyl substituents, yielding a molecular formula of C61H96O27 and a molecular weight of 1261.4 g/mol . While multiple tenacissosides (G, H, I, A, B, C, F) co-occur in the plant, they exhibit marked differences in pharmacokinetic behavior and biological activity, necessitating compound-specific evaluation [1].

Why a Generic 'Tenacissoside' Is Insufficient: Structural and Pharmacokinetic Divergence Within the Class


Substituting one tenacissoside for another is scientifically invalid due to the class's profound structural and pharmacokinetic heterogeneity. Even among closely related C21 steroidal glycosides from the same plant, bioavailability in rats varies dramatically: Tenacissoside H exhibits 89.8% oral bioavailability, whereas Tenacissoside I exhibits only 9.4% [1]. These differences arise from variations in glycosylation patterns, acyl substitution, and stereochemistry, which directly influence absorption, distribution, metabolism, and target engagement [2]. Furthermore, MDR reversal activity is not a universal class property; studies show that only specific tenacissosides (e.g., Tenacissoside H and Marsdenoside B) reverse multidrug resistance, while others (Tenacissoside A, Marsdenoside H) are inactive at the same concentration [3]. Therefore, any experimental or procurement decision predicated on generic 'tenacissoside activity' risks irreproducible or null results.

Quantitative Evidence Differentiating Tenacissoside X for Scientific Selection


Comparative Bioavailability and Pharmacokinetics of Tenacissosides: Implications for In Vivo Study Design

A 2023 UPLC-MS/MS study directly compared the oral bioavailability of three tenacissosides (G, H, and I) in rats. Tenacissoside H demonstrated exceptionally high oral bioavailability (89.8%), contrasting sharply with Tenacissoside I (9.4%) and Tenacissoside G (22.9%) [1]. While Tenacissoside X was not included in this specific panel, the data establishes a class-level inference: small structural modifications among tenacissosides produce over a 9-fold difference in systemic exposure. For investigators considering Tenacissoside X, this underscores the absolute necessity of compound-specific pharmacokinetic characterization rather than relying on class-wide assumptions [2].

Pharmacokinetics Bioavailability C21 Steroids In Vivo

MDR Reversal Activity Is Not a Conserved Class Property: Evidence from Tenacissoside Analogues

A study on C21 steroidal constituents from Metaplexis japonica (closely related to M. tenacissima) evaluated four tenacissoside analogues for MDR reversal activity at a non-cytotoxic concentration (5 μM). Tenacissoside H and Marsdenoside B significantly reversed resistance to vinblastine, doxorubicin, and paclitaxel in MDR cells, whereas Tenacissoside A and Marsdenoside H exhibited no reversal effect under identical conditions [1]. This demonstrates that MDR reversal is highly structure-dependent and cannot be assumed for all tenacissosides, including Tenacissoside X, without direct experimental evidence.

Multidrug Resistance MDR Reversal Cancer Chemosensitization

EGFR Binding and Antagonism: Comparative Screening of Tenacissosides

A two-dimensional HPLC-IT-TOF-MS system coupled with EGFR cell membrane chromatography (CMC) was used to screen M. tenacissima extracts for EGFR antagonists. The CMC column retained a fraction subsequently identified as containing tenacissoside G, tenacissoside H, and tenacissoside I, indicating affinity for the EGFR extracellular domain [1]. Molecular docking corroborated this interaction. Tenacissoside X was not identified in this retained fraction, suggesting either absence in the tested extract or lack of sufficient EGFR binding affinity to be retained under the assay conditions.

EGFR Cell Membrane Chromatography Molecular Docking Antagonist

Evidence-Backed Research and Industrial Application Scenarios for Tenacissoside X


Analytical Method Development and Quality Control for Marsdenia tenacissima Extracts

Tenacissoside X serves as a reference standard for HPLC/UPLC method development and quality control of M. tenacissima-based preparations. Its well-defined molecular properties (MW 1261.4, formula C61H96O27) enable precise quantification. Given the known variation in tenacissoside content across plant origins, compound-specific standards are essential for batch-to-batch consistency assessments [1].

Structure-Activity Relationship (SAR) Studies of C21 Steroidal Glycosides

Tenacissoside X is a valuable tool compound for SAR investigations. The class-level data on bioavailability and MDR reversal demonstrate that minor structural differences among tenacissosides produce profound functional divergence. Incorporating Tenacissoside X into a panel of analogues allows researchers to map how specific glycosylation and acylation patterns modulate pharmacokinetic behavior and target engagement [2].

In Vitro Exploration of Antibacterial or Anti-Inflammatory Effects (Requires De Novo Validation)

Vendor annotations suggest anti-cancer and antibacterial effects for Tenacissoside X. However, no peer-reviewed quantitative data (e.g., IC50 values, minimum inhibitory concentrations) were located. Therefore, this compound is suitable for exploratory in vitro screening programs where researchers intend to generate primary activity data, rather than for hypothesis-driven studies predicated on a pre-validated mechanism .

Pharmacokinetic Characterization and Bioavailability Studies

The extreme variability in oral bioavailability among tenacissosides (9.4% to 89.8%) underscores the need for compound-specific ADME studies. Tenacissoside X represents a research opportunity to expand the known PK landscape of this class. Procurement for in vivo studies should be coupled with a plan for LC-MS/MS method development and PK evaluation [1].

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